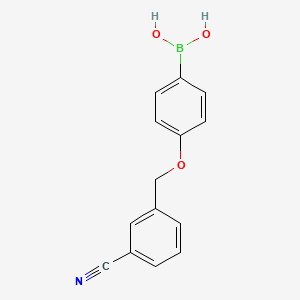

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid

Descripción general

Descripción

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a cyanobenzyl group and an oxy group, making it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Cyanobenzyl)oxy)phenyl)boronic acid typically involves the following steps:

Formation of the Cyanobenzyl Intermediate: The starting material, 3-cyanobenzyl bromide, is reacted with a phenol derivative under basic conditions to form the cyanobenzyl ether intermediate.

Borylation: The cyanobenzyl ether intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Coupling: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.

Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.

Major Products:

Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds.

Phenolic Derivatives: Oxidation reactions yield phenolic derivatives.

Aplicaciones Científicas De Investigación

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of (4-((3-Cyanobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling.

3-Cyanophenylboronic Acid: Similar to (4-((3-Cyanobenzyl)oxy)phenyl)boronic acid but lacks the oxy group, making it less versatile in certain reactions.

4-Formylphenylboronic Acid: Contains a formyl group instead of a cyanobenzyl group, used in different synthetic applications.

Uniqueness: this compound is unique due to its combination of a cyanobenzyl group and an oxy group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex molecules and advanced materials.

Actividad Biológica

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has gained attention for its diverse biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for inhibiting enzyme activity and modulating receptor functions. The boronic acid moiety can target serine proteases and other enzymes, leading to potential therapeutic effects in various diseases.

1. Anticancer Activity

Research has demonstrated that boronic acids can act as proteasome inhibitors, which are critical in cancer therapy. For example, a study highlighted the effectiveness of certain boronic acid derivatives in halting cell cycle progression in cancer cells, particularly at the G2/M phase. This mechanism is vital for inducing apoptosis in tumor cells.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Bortezomib | 7.05 | Proteasome |

| This compound | TBD | TBD |

2. Antibacterial Activity

Boronic acids have shown promise as antibacterial agents due to their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The interaction of this compound with serine residues in these enzymes enhances its antibacterial efficacy.

| Compound | Ki (µM) | Target |

|---|---|---|

| Compound A | 0.004 | Class C β-lactamases |

| This compound | TBD | TBD |

3. Antiviral Activity

Recent studies have indicated that certain boronic acids can inhibit viral replication by targeting viral proteases. For instance, a derivative was found to have a Ki value significantly lower than that of established antiviral drugs, indicating superior potency.

| Compound | Ki (pM) | Virus |

|---|---|---|

| Darunavir | 10 | HIV |

| This compound derivative | TBD | HIV |

Case Studies

- Inhibition of Insulin Interaction : A theoretical model demonstrated that boronic acids could stabilize insulin by forming non-covalent interactions, potentially leading to innovative diabetes treatments .

- Biofilm Formation Inhibition : Research indicated that certain boronic acid derivatives could effectively inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable ADME profiles; however, further studies are needed to assess its long-term toxicity and metabolic stability.

Propiedades

IUPAC Name |

[4-[(3-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-2-1-3-12(8-11)10-19-14-6-4-13(5-7-14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDTXGCOBVDLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655844 | |

| Record name | {4-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-78-8 | |

| Record name | Boronic acid, B-[4-[(3-cyanophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.